Refametinib (R enantiomer)

Vue d'ensemble

Description

Il s'agit d'un composé non ATP-compétitif administrable par voie orale qui a montré une efficacité significative dans les études précliniques et cliniques pour le traitement de divers cancers . Le composé cible spécifiquement l'enzyme MEK, qui joue un rôle crucial dans la voie de signalisation RAS-RAF-MEK-ERK, une voie souvent dysrégulée dans le cancer .

Mécanisme D'action

Target of Action

Refametinib (R enantiomer) is a highly selective inhibitor of mitogen-activated ERK kinase (MEK) . MEK is a key component of the RAS/RAF/MEK/ERK pathway, which plays a crucial role in cell cycle regulation and is commonly defective in human tumors .

Mode of Action

Refametinib acts as a potent, non-ATP competitive, highly selective inhibitor of MEK . It binds to MEK1/2, inhibiting its activity and subsequently blocking the downstream signaling of the RAS/RAF/MEK/ERK pathway . This inhibition disrupts the cell cycle regulation, leading to the suppression of tumor growth .

Biochemical Pathways

The primary biochemical pathway affected by Refametinib is the RAS/RAF/MEK/ERK pathway . This pathway is crucial for cell cycle regulation and is often defective in various types of human tumors . By inhibiting MEK, Refametinib disrupts this pathway, leading to the suppression of cell proliferation and tumor growth .

Pharmacokinetics

It is known that refametinib is orally bioavailable and is well-tolerated in animals within the therapeutic exposure range . More research is needed to fully understand the ADME properties of Refametinib and their impact on its bioavailability.

Result of Action

The inhibition of MEK by Refametinib leads to the suppression of cell proliferation and tumor growth . In vitro studies have shown that Refametinib has anti-proliferative effects and promotes apoptosis in some cancer cell lines . Moreover, it has been observed that Refametinib can enhance the effectiveness of other cytotoxic drugs, such as 5-Fluorouracil, in certain cancer cell lines .

Action Environment

The efficacy and stability of Refametinib can be influenced by various environmental factors. For instance, the presence of certain mutations in the RAS/RAF/MEK/ERK pathway can affect the drug’s action . Additionally, the combination of Refametinib with other drugs, such as Sorafenib, can enhance its antitumor activity . .

Analyse Biochimique

Biochemical Properties

Refametinib (R enantiomer) plays a significant role in biochemical reactions, particularly in the RAS/RAF/MEK/ERK signaling pathway . It interacts with MEK1 and MEK2 enzymes, inhibiting their activity . The inhibition of these enzymes disrupts the signaling pathway, which can lead to the suppression of tumor growth .

Cellular Effects

Refametinib (R enantiomer) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the MEK1/2 enzymes, Refametinib (R enantiomer) disrupts the RAS/RAF/MEK/ERK signaling pathway, which can lead to the inhibition of cell proliferation and the induction of apoptosis .

Molecular Mechanism

The mechanism of action of Refametinib (R enantiomer) involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . As a selective MEK1/2 inhibitor, Refametinib (R enantiomer) binds to these enzymes, inhibiting their activity and disrupting the RAS/RAF/MEK/ERK signaling pathway . This disruption can lead to changes in gene expression that suppress tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Refametinib (R enantiomer) can change over time . Studies have shown that Refametinib (R enantiomer) can effectively inhibit MEK activity and suppress cell proliferation over a sustained period

Dosage Effects in Animal Models

The effects of Refametinib (R enantiomer) can vary with different dosages in animal models . Studies have shown that Refametinib (R enantiomer) can effectively inhibit the growth of tumors in animal models at certain dosages . High doses may lead to adverse effects, indicating the importance of determining the optimal dosage for effective treatment .

Metabolic Pathways

Refametinib (R enantiomer) is involved in the RAS/RAF/MEK/ERK signaling pathway . It interacts with the MEK1 and MEK2 enzymes in this pathway, inhibiting their activity and disrupting the signaling pathway . This disruption can lead to changes in metabolic flux or metabolite levels, affecting cell function and growth .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

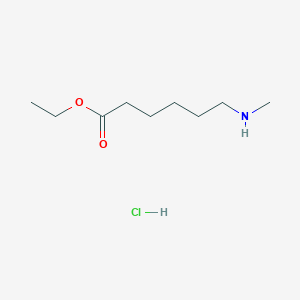

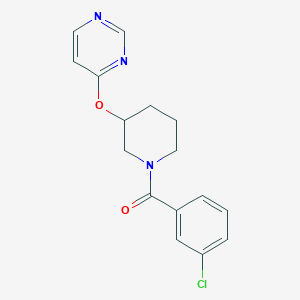

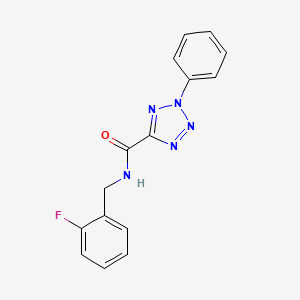

La synthèse de l'énantiomère R de RDEA119 implique plusieurs étapes, notamment la préparation d'intermédiaires clés et les réactions de couplage finales. Les voies de synthèse spécifiques et les conditions de réaction sont propriétaires et des informations détaillées ne sont pas facilement disponibles dans la littérature publique . Les méthodes générales de synthèse des inhibiteurs de MEK impliquent généralement l'utilisation de réactions de couplage catalysées par le palladium, l'hydrogénation sélective et des techniques de résolution chirale pour obtenir l'énantiomère souhaité .

Méthodes de production industrielle

La production industrielle de l'énantiomère R de RDEA119 implique probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus comprendrait des mesures rigoureuses de contrôle de la qualité pour maintenir la pureté énantiomérique et l'intégrité chimique globale du composé .

Analyse Des Réactions Chimiques

Types de réactions

L'énantiomère R de RDEA119 subit principalement des réactions typiques des inhibiteurs de MEK, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.

Substitution : Le composé peut subir des réactions de substitution, en particulier aux positions qui sont propices à une attaque nucléophile ou électrophile.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l'énantiomère R de RDEA119 comprennent :

Agents oxydants : Comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Agents réducteurs : Comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs de substitution : Comme les halogénures d'alkyle ou les chlorures d'acyle.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des composés désoxygénés .

Applications de la recherche scientifique

L'énantiomère R de RDEA119 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines suivants :

Mécanisme d'action

L'énantiomère R de RDEA119 exerce ses effets en se liant sélectivement à une poche allostérique des enzymes MEK1/2, inhibant ainsi leur activité. Cette inhibition empêche la phosphorylation et l'activation d'ERK, un effecteur en aval de la voie RAS-RAF-MEK-ERK . En bloquant cette voie, le composé réduit efficacement la prolifération cellulaire et induit l'arrêt du cycle cellulaire dans les cellules cancéreuses .

Applications De Recherche Scientifique

RDEA119 R enantiomer has a wide range of scientific research applications, particularly in the fields of:

Comparaison Avec Des Composés Similaires

Composés similaires

Trametinib : Un autre inhibiteur de MEK avec des mécanismes d'action similaires mais des propriétés pharmacocinétiques différentes.

Cobimetinib : Un inhibiteur de MEK utilisé en association avec d'autres thérapies pour une efficacité accrue.

Selumetinib : Un inhibiteur de MEK ayant des applications dans le traitement de la neurofibromatose de type 1 et d'autres cancers.

Unicité

L'énantiomère R de RDEA119 est unique en raison de sa forte sélectivité pour MEK1/2 et de son profil pharmacocinétique favorable, qui comprend une pénétration limitée du système nerveux central et une demi-vie plus longue par rapport aux autres inhibiteurs de MEK . Cela en fait un candidat prometteur pour la thérapie anticancéreuse ciblée avec potentiellement moins d'effets secondaires.

Propriétés

IUPAC Name |

N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-[(2R)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3IN2O5S/c1-30-15-7-13(21)16(22)18(24-14-3-2-10(23)6-12(14)20)17(15)25-31(28,29)19(4-5-19)8-11(27)9-26/h2-3,6-7,11,24-27H,4-5,8-9H2,1H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSACQWTXKSHJT-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC(CO)O)NC3=C(C=C(C=C3)I)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)C[C@H](CO)O)NC3=C(C=C(C=C3)I)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3IN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923032-38-6 | |

| Record name | 923032-38-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2955196.png)

![5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(furan-2-yl)methyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2955198.png)

![N-(2-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2955201.png)

![3,4,5-trimethoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2955208.png)

![Methyl 2-{[4-(3-chloro-4-cyanoisothiazol-5-yl)benzyl]thio}acetate](/img/structure/B2955211.png)

![3-{[(4-chlorophenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2955214.png)

![2-({[5-(butylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine](/img/structure/B2955215.png)